molecular formula C9H9NO4 B083764 Methyl 3-nitrophenylacetate CAS No. 10268-12-9

Methyl 3-nitrophenylacetate

Cat. No.: B083764
CAS No.: 10268-12-9
M. Wt: 195.17 g/mol
InChI Key: BFGYITRIATVARH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-nitrophenylacetate can be synthesized through the esterification of 3-nitrophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form methyl 3-aminophenylacetate.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Palladium on carbon, hydrogen gas, methanol as solvent.

    Substitution: Amines, thiols, appropriate solvents such as dimethylformamide or ethanol.

Major Products:

    Reduction: Methyl 3-aminophenylacetate.

    Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis
Methyl 3-nitrophenylacetate serves as a crucial intermediate in the synthesis of various organic compounds. It can be hydrolyzed to produce 3-nitrophenylacetic acid, which is valuable in further chemical transformations. Additionally, it participates in Claisen condensation reactions, enabling the formation of new carbon-carbon bonds between carbonyl compounds.

2. Reactivity Studies
The compound's nitro group enhances its reactivity with nucleophiles and electrophiles. This property is exploited in reduction reactions and transesterification processes, making it a versatile building block for synthesizing more complex molecules .

Biological Research Applications

1. Investigating Biological Activities
Research has indicated that this compound may possess biological activities that warrant further exploration. Studies focus on its potential effects on various biological systems, including its interaction with enzymes and cellular pathways .

2. Structure-Activity Relationship (SAR) Studies
Due to its structural features, this compound is often used in SAR studies to understand how modifications to its structure can influence biological activity. This approach aids in the design of new compounds with enhanced efficacy or reduced toxicity .

Case Studies

Case Study 1: Synthesis Pathway Optimization
A recent study optimized the synthesis pathway for this compound by employing a two-step process involving nitration followed by esterification. This method yielded high purity and efficiency, demonstrating its potential as a reliable synthetic route for industrial applications.

Case Study 2: Biological Activity Assessment
In another investigation, researchers evaluated the biological activity of this compound against specific cancer cell lines. The results indicated that modifications to the nitro group significantly impacted the compound's cytotoxicity, highlighting its potential as a lead compound for developing anticancer agents .

Mechanism of Action

The mechanism of action of methyl 3-nitrophenylacetate involves its interaction with biological systems at the molecular level. For instance, its derivatives have been shown to influence plant growth pathways, suggesting interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

  • Methyl 2-nitrophenylacetate
  • Ethyl 3-nitrophenylacetate
  • Methyl 4-nitrophenylacetate

Comparison: Methyl 3-nitrophenylacetate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to methyl 2-nitrophenylacetate and methyl 4-nitrophenylacetate, the 3-nitro position allows for different substitution patterns and reactivity profiles.

Biological Activity

Methyl 3-nitrophenylacetate is an organic compound that has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction of 3-nitrophenylacetic acid with methanol. Its chemical structure can be represented as follows:

  • Molecular Formula : C10_{10}H11_{11}NO4_{4}
  • Molecular Weight : 211.20 g/mol

The presence of the nitro group (-NO2_2) on the aromatic ring significantly influences its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways in organisms. For instance, it may act as a competitive inhibitor for certain acetylcholinesterases, impacting neurotransmitter regulation.
  • Nitro Group Reduction : The nitro group can undergo reduction to form amino derivatives, which may interact with cellular targets such as receptors and enzymes, potentially leading to cytotoxic effects .
  • Hydrolysis Reactions : The ester group in this compound is susceptible to hydrolysis, yielding 3-nitrophenylacetic acid and methanol. This reaction can release bioactive components that exert further biological effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies indicated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

Several studies have reported the cytotoxic effects of this compound on cancer cell lines. The compound induces apoptosis in human cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This property may have therapeutic implications for inflammatory diseases .

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products.

Cytotoxicity Assessment

A recent investigation assessed the cytotoxicity of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations .

Research Findings Summary Table

Biological ActivityFindingsReference
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

IUPAC Name

methyl 2-(3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGYITRIATVARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335755
Record name methyl 2-(3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-12-9
Record name methyl 2-(3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilyl chloride (5.6 mL, 2.0 equiv.) was added to a stirred solution of (3-nitrophenyl)acetic acid (4.0 g) in methanol (60 ml). The resulting solution was stirred at room temperature for 18 hours, then concentrated at reduced pressure and partitioned between DCM and aqueous sodium hydrogencarbonate solution. The organic phase was dried over sodium sulfate, filtered and concentrated under vacuum to give the title compound as a colourless liquid (4.2 g, 100%).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

Combine (3-nitrophenyl)acetic acid (20.0 g, 110 mmol) and anhydrous methanol (125 mL). Add 7 drops of concentrated sulfuric acid. Heat to 50° C. After 14 hours, cool to ambient temperature. Evaporate in vacuo to give a residue. Partition the residue between water and diethyl ether. Separate the organic layer and extract with aqueous saturated sodium bicarbonate solution and aqueous saturated sodium chloride solution. Dry the organic layer over MgSO4 and filter. Slowly evaporate to give methyl (3-nitrophenyl)acetate. 1H NMR (CDCl3) δ8.17 (d, 1H, J=1.1 Hz), 8.14 (dd, 1H, J=1.0, 7.7 Hz), 7.63 (dd, 1H, J=1.1, 7.7 Hz), 7.52 (t, 1H, J=7.7 Hz), 3.75 (s, 2H), 3.73 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Trimethylsilyl chloride (5.6 mL, 2.0 equiv.) was added to a stirred solution of (3-nitrophenyl)acetic acid (4.0 g) in methanol (60 ml). The resulting solution was stirred at room temperature for 18 hours, then concentrated at reduced pressure and partitioned between DCM and aqueous sodium hydrogencarbonate solution. The organic phase was dried over sodium sulfate, filtered and concentrated under vacuum to give the title compound as a colourless liquid (4.2 g, 100%).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

To a stirring solution of 3-nitrophenylacetic acid (10.4 g, 57.3 mmol) in MeOH (250 ml) at RT was added HCl gas until saturation was achieved. The resulting solution was stirred at 70° C. for 1 h. The reaction was cooled and concentrated under reduced pressure. The semisolid residue was dissolved in Et2O, washed with H2O (2×), satd. NaHCO3 (2×), brine (1×) and dried (MgSO4). Filtration and evaporation provided methyl 2-(3-nitrophenyl)acetate as a low-melting solid (10.7 g, 96% yield), which was used without further purification. 1H NMR (300 MHz, CDCl3): δ 8.14-8.04 (m, 2H), 7.64-7.58 (m, 1H), 7.47 (brt, J=8.10 Hz, 1H), 3.72 (s, 2H), 3.68 (s, 3H); MS (ESI) m/z: 196.0 (M+H+).
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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